1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyrrolidine-2,5-dione (succinimide) scaffold.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21-12-18(23-8-7-14-13-24-17-4-2-1-3-16(14)17)22(27)25(21)15-5-6-19-20(11-15)29-10-9-28-19/h1-6,11,13,18,23-24H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYCXNJQXKVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic derivative that has gained interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 367.45 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase . These enzymes play significant roles in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.
Table 1: Enzyme Inhibition Potency
The inhibition of α-glucosidase suggests that this compound may help in managing postprandial hyperglycemia in diabetic patients. The inhibition of acetylcholinesterase indicates potential cognitive benefits, which could be explored further for neurodegenerative diseases.
Antioxidant and Anti-inflammatory Activities
Compounds derived from the benzodioxin scaffold have been reported to exhibit antioxidant and anti-inflammatory properties. These activities are primarily attributed to the ability to scavenge free radicals and inhibit cyclooxygenases, which are key enzymes in inflammatory pathways.
Case Studies
A case study involving the synthesis of related compounds demonstrated their effectiveness in inhibiting α-glucosidase and acetylcholinesterase. The study synthesized various derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine , leading to compounds with enhanced biological profiles.
Study Overview
- Objective : To evaluate the enzyme inhibitory potential of synthesized compounds.
- Methodology : Synthesis involved reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides.
- Findings : Several derivatives exhibited significant inhibitory activity against both target enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzodioxin derivatives from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted:
Structural and Functional Insights
- Substituent Variability: The target compound uniquely combines a succinimide ring with an indole-ethylamino group, which may enhance binding to serotonin receptors or kinase domains. Butyroxan () features a butanone-pyrrolidinyl substituent, historically linked to α-adrenergic modulation .
- Pharmacological Implications : While Butyroxan’s α-adrenergic activity is documented , the target compound’s indole moiety could prioritize interactions with 5-HT receptors or tyrosine kinases.
Research and Application Gaps
- Target Compound: No direct pharmacological data are available in the provided evidence. Its structural features suggest utility in neuropharmacology or oncology, but experimental validation is required.
- Evidence Limitations : Compounds like those in and are flagged for research use only, emphasizing the need for further safety and efficacy studies .
Methodological Considerations
Crystallographic data for such compounds may be determined using programs like SHELX (), which is widely employed for small-molecule refinement . However, the absence of crystallographic data for the target compound in the evidence limits direct structural comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
